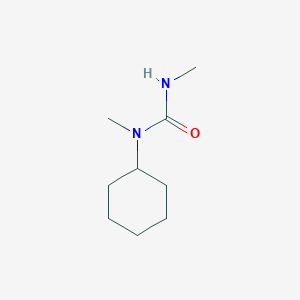
N-Cyclohexyl-N,N'-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-N,N’-dimethylurea is an organic compound with the molecular formula C9H18N2O. It is a derivative of urea, where the hydrogen atoms are replaced by cyclohexyl and dimethyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-N,N’-dimethylurea can be synthesized through the reaction of cyclohexylamine with dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
[ \text{Cyclohexylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{N-Cyclohexyl-N,N’-dimethylurea} + \text{HCl} ]
Industrial Production Methods
Industrial production of N-Cyclohexyl-N,N’-dimethylurea involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
N-Cyclohexyl-N,N’-dimethylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can participate in substitution reactions where the cyclohexyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylurea derivatives, while reduction can produce cyclohexylamines.
科学的研究の応用
N-Cyclohexyl-N,N’-dimethylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-Cyclohexyl-N,N’-dimethylurea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
類似化合物との比較
Similar Compounds
Dicyclohexylurea: Another urea derivative with two cyclohexyl groups.
N,N’-Dimethylurea: A simpler derivative with two methyl groups instead of cyclohexyl and dimethyl groups.
Uniqueness
N-Cyclohexyl-N,N’-dimethylurea is unique due to its specific combination of cyclohexyl and dimethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
特性
CAS番号 |
57322-96-0 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
1-cyclohexyl-1,3-dimethylurea |
InChI |
InChI=1S/C9H18N2O/c1-10-9(12)11(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,10,12) |
InChIキー |
DWWWACSNPYTPQY-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


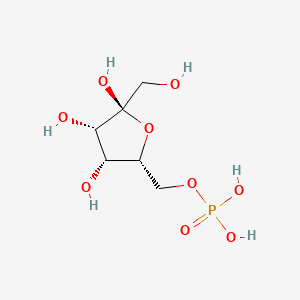
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)
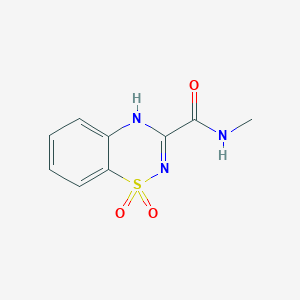

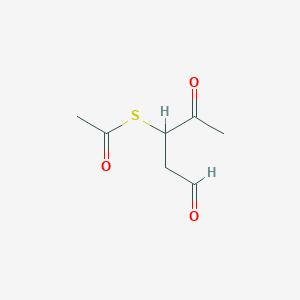
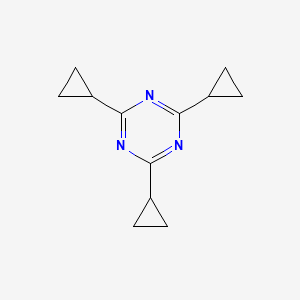
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
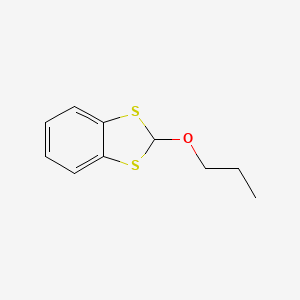
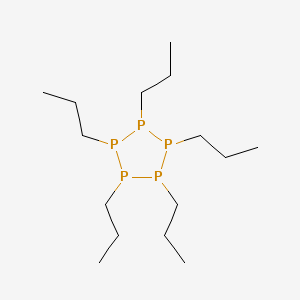
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
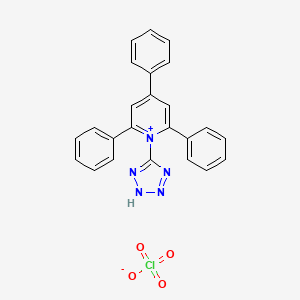
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)

